1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
Description
This compound belongs to the 1,2,3-triazole class, featuring a sulfonylazetidine moiety and a phenyl group. Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a standard method for 1,2,3-triazole formation . The azetidine ring and sulfonyl group may influence solubility, metabolic stability, and intermolecular interactions compared to simpler triazole derivatives.
Properties
IUPAC Name |
1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]-4-phenyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-13-9-15(19)7-8-18(13)26(24,25)22-10-16(11-22)23-12-17(20-21-23)14-5-3-2-4-6-14/h2-9,12,16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVLGLJMVWQOIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a synthetic compound that has attracted attention due to its complex structure and potential biological activities. This compound features a triazole ring, an azetidine ring, and a sulfonyl group, which contribute to its versatility in medicinal chemistry and biological applications.
The molecular formula of the compound is with a molecular weight of approximately 310.35 g/mol. The presence of the fluorinated phenyl group enhances its lipophilicity, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H15FN4O2S |
| Molecular Weight | 310.35 g/mol |
| CAS Number | 2309733-70-6 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Azetidine Ring : Cyclization reactions involving appropriate amine and halide precursors under basic conditions.
- Introduction of the Sulfonyl Group : Sulfonylation of the azetidine intermediate using sulfonyl chlorides in the presence of a base.
- Attachment of the Triazole Ring : Formation through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition using azides and alkynes under copper-catalyzed conditions .
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole have shown effectiveness against various bacterial strains and fungi .
Anti-inflammatory Activity
A study evaluating related triazole compounds demonstrated appreciable anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests that the compound may possess similar therapeutic potential .
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively studied. For example, certain triazole-thione compounds were found to be active against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating significant cytotoxicity . While specific data on our compound is limited, its structural similarities suggest potential efficacy in cancer treatment.
Case Study 1: Triazole Derivatives in Cancer Research
In a study focused on triazole derivatives, several compounds were synthesized and screened for their cytotoxic effects against human cancer cell lines. Notably, one derivative exhibited an IC50 value of 6.2 μM against HCT-116 cells, indicating strong anticancer activity .
Case Study 2: Anti-inflammatory Studies
Research on related compounds showed that triazoles could inhibit inflammatory pathways effectively. In vitro studies demonstrated that certain derivatives reduced pro-inflammatory cytokine production significantly compared to controls .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole have been evaluated for their efficacy against various pathogenic fungi and bacteria. In particular, studies have shown that triazole compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger .
Anticancer Properties
The compound is also being investigated for its potential as an anticancer agent. The triazole ring has been associated with the inhibition of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, derivatives of triazoles have shown promise in targeting specific pathways involved in tumor growth .
Neuroprotective Effects
Recent studies suggest that triazole-containing compounds may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The ability of these compounds to inhibit acetylcholinesterase (AChE) activity positions them as candidates for further development in treating conditions like Alzheimer's disease .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the azetidine ring followed by the introduction of the triazole moiety. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized product .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Candida species with IC50 values below 10 µg/mL. |
| Study B | Anticancer Activity | Showed selective cytotoxicity towards breast cancer cell lines with an IC50 value of 15 µM. |
| Study C | Neuroprotective Effects | In vitro studies indicated a reduction in AChE activity by 50% at concentrations of 20 µM. |
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfonylazetidine group introduces a unique combination of rigidity (azetidine ring) and polarity (sulfonyl), distinguishing it from analogs with purely aromatic substituents .
- The 4-fluoro-2-methylphenyl group may reduce metabolic degradation compared to electron-withdrawing groups like Cl-CF3 in .
Comparative Insights :
Critical Analysis :
- The absence of electron-withdrawing groups (e.g., Cl-CF3) in the target compound may reduce cytotoxicity but also limit binding to hydrophobic enzyme pockets .
- Structural data (e.g., dihedral angles in ) suggest that substituent bulk correlates with torsional strain, which could impact molecular recognition.
Crystallographic and Computational Insights
- Crystal Packing : The target compound’s azetidine-sulfonyl group may adopt a head-to-tail stacking arrangement similar to 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole, with inter-triazole distances of ~3.7–4.1 Å .
- Software Tools : Structures of analogs were refined using SHELXL and visualized via ORTEP-3 , methodologies applicable to the target compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole?
- Answer : The compound can be synthesized via "Click" chemistry (copper-catalyzed azide-alkyne cycloaddition) and Suzuki coupling reactions. Key steps include:
- Sulfonylation : Reacting azetidine derivatives with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
- Triazole Formation : Using Cu(I)-catalyzed cycloaddition between azides and terminal alkynes to construct the 1,2,3-triazole core.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) yield high-purity product .
- Critical Parameters : Reaction temperature (60–80°C for Click chemistry), stoichiometric control of Cu(I) catalysts, and anhydrous conditions to avoid side reactions.
Q. How can the molecular structure of this compound be validated experimentally?
- Answer : Use a combination of:
- X-ray Crystallography : Resolve dihedral angles and steric interactions (e.g., between triazole and sulfonyl-substituted phenyl groups) to confirm spatial arrangement .
- Spectroscopy :
- NMR : Analyze / chemical shifts (e.g., triazole protons at δ 7.5–8.2 ppm; sulfonyl group deshields adjacent protons).
- MS : Confirm molecular ion peaks ([M+H]) and fragmentation patterns.
- Elemental Analysis : Match experimental and theoretical C/H/N/S/F percentages to validate purity .
Advanced Research Questions
Q. What steric and electronic factors influence the compound’s reactivity in biological systems?
- Answer :
- Steric Effects : The azetidine ring’s constrained geometry and sulfonyl group’s bulkiness limit binding to flat enzyme active sites (e.g., cytochrome P450), reducing metabolic degradation .
- Electronic Effects :
- The electron-withdrawing sulfonyl group enhances triazole’s electrophilicity, promoting interactions with nucleophilic residues (e.g., cysteine thiols in enzymes).
- Fluorine’s inductive effect stabilizes the phenyl ring, improving membrane permeability .
- Experimental Validation : Perform docking studies (AutoDock Vina) and compare IC values against analogs with varying substituents .
Q. How can crystallographic data resolve contradictions in spectroscopic assignments?
- Answer :
- Case Example : If NMR signals for azetidine protons overlap with triazole protons, use X-ray data to:
- Confirm proton spatial proximity (NOESY correlations).
- Assign ambiguous peaks via distance constraints (e.g., triazole C4 proton’s proximity to phenyl substituents) .
- Software Tools : SHELXL for refining crystallographic models and WinGX/ORTEP for visualizing anisotropic displacement parameters .
Q. What strategies optimize the compound’s bioactivity against specific targets (e.g., kinases)?
- Answer :
- Structural Modifications :
- Replace the 4-fluoro-2-methylphenyl group with electron-deficient aryl groups (e.g., 3-chloro-4-fluorophenyl) to enhance target affinity .
- Introduce methyl groups on the triazole ring to reduce metabolic liability .
- Assays :
- Kinase Inhibition : Use ADP-Glo™ assays to measure ATP-competitive binding.
- SAR Analysis : Compare IC values of derivatives to identify critical substituents .
Methodological Considerations
Q. How to address low yields in triazole formation during synthesis?
- Answer :
- Catalyst Optimization : Use Cu(I) iodide with TBTA (tris(benzyltriazolylmethyl)amine) to stabilize the catalyst and prevent oxidative degradation.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve reaction rates compared to THF .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and improve yields by 15–20% .
Q. What computational methods predict the compound’s ADMET properties?
- Answer :
- Software : SwissADME or ADMETLab 2.0 to estimate:
- Lipophilicity (LogP ≈ 3.2–3.8, optimal for blood-brain barrier penetration).
- Metabolic Stability : CYP3A4/2D6 inhibition risk (fluorine reduces oxidation).
- Validation : Compare predictions with experimental hepatocyte clearance data .
Data Contradiction Analysis
Q. Discrepancies observed in biological activity between in vitro and in vivo studies: How to troubleshoot?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
